molecular formula C14H19N4O+ B1215720 Pyrithiamine base CAS No. 5593-78-2

Pyrithiamine base

Cat. No.: B1215720
CAS No.: 5593-78-2
M. Wt: 259.33 g/mol
InChI Key: PZWYDZMWPANLMB-UHFFFAOYSA-N
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Description

Pyrithiamine base is a pyridinium salt that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a hydroxyethyl group. It is often studied for its biological and chemical properties .

Preparation Methods

The synthesis of Pyrithiamine base typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridinium and pyrimidine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the stability of the intermediates.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. .

Chemical Reactions Analysis

Pyrithiamine base undergoes various chemical reactions, including:

Scientific Research Applications

Pyrithiamine base has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrithiamine base involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Pyrithiamine base can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

5593-78-2

Molecular Formula

C14H19N4O+

Molecular Weight

259.33 g/mol

IUPAC Name

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol

InChI

InChI=1S/C14H19N4O/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17)/q+1

InChI Key

PZWYDZMWPANLMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO

Canonical SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO

5593-78-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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